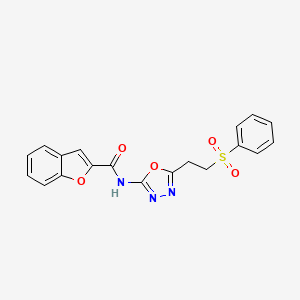

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized by the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure of specific benzofuran derivatives can be established by spectroscopic methods (1H- and 13C-NMR, ESI MS), and elemental analyses .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves various chemical reactions, including free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds related to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. These methods involve multi-step chemical reactions, spectral analysis, and the study of their physical and chemical properties. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and characterized them through 1H-NMR, IR, and mass spectral data, demonstrating their moderate to significant biological activities against various bacterial strains (Khalid et al., 2016).

Biological Activities

Several studies have focused on evaluating the biological activities of compounds structurally related to this compound. These activities include antibacterial, antifungal, anticancer, and carbonic anhydrase inhibition properties. For example, Ravinaik et al. (2021) designed and synthesized a series of compounds evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021).

Mechanistic Studies

Research has also delved into the mechanistic aspects of how these compounds exert their biological effects. This includes studies on their interactions with biological targets, such as enzymes, and their modes of action at the molecular level. Büyükkıdan et al. (2013) synthesized novel metal complexes of a similar compound and studied their inhibitory effects on human carbonic anhydrase enzymes, revealing potent inhibitory activities (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Action

The antimicrobial and antifungal properties of related compounds have been extensively studied, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as lead compounds for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Mode of Action

Benzofuran derivatives have been found to exhibit antiviral effects against certain strains . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits (anti-tumor, antibacterial, anti-oxidative, or anti-viral).

Biochemical Pathways

These could potentially include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran derivatives, the compound could potentially exhibit cytotoxic effects . It may also inhibit the growth of tumors, bacteria, or viruses, or reduce oxidative stress within cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c23-18(16-12-13-6-4-5-9-15(13)26-16)20-19-22-21-17(27-19)10-11-28(24,25)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWHJJRMNXNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2746762.png)

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)

![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)